molecular formula C16H28N2O6 B12084966 1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline

1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline

Cat. No.: B12084966
M. Wt: 344.40 g/mol
InChI Key: YHUBPYDZOGOYCO-UHFFFAOYSA-N
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Description

1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline is a compound that combines the amino acid L-leucine with 4-hydroxy-L-proline, protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline typically involves the following steps:

    Protection of L-leucine: L-leucine is first protected with a Boc group to form Boc-L-leucine. This is achieved by reacting L-leucine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Coupling with 4-hydroxy-L-proline: The Boc-L-leucine is then coupled with 4-hydroxy-L-proline using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale protection: Using industrial reactors to protect L-leucine with Boc groups.

    Efficient coupling: Employing high-efficiency coupling reagents and catalysts to ensure high yield and purity of the final product.

    Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline undergoes various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amino acid.

    Oxidation: The hydroxyl group on the proline moiety can be oxidized to form a ketone or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation.

    Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.

Major Products Formed

    Deprotected amino acid: Removal of the Boc group yields L-leucyl-(4R)-4-hydroxy-L-proline.

    Oxidized derivatives: Oxidation of the hydroxyl group forms ketones or aldehydes.

    Substituted derivatives: Substitution reactions yield various functionalized derivatives.

Scientific Research Applications

1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.

    Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the synthesis of bioactive compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline can be compared with other similar compounds, such as:

    1-(Boc-L-leucyl)-L-proline: Lacks the hydroxyl group, leading to different reactivity and applications.

    1-(Boc-L-leucyl)-L-valine: Contains valine instead of proline, resulting in different structural and functional properties.

    1-(Boc-L-leucyl)-L-isoleucine: Contains isoleucine, which affects its chemical behavior and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool for chemists, biologists, and medical researchers.

Properties

Molecular Formula

C16H28N2O6

Molecular Weight

344.40 g/mol

IUPAC Name

4-hydroxy-1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H28N2O6/c1-9(2)6-11(17-15(23)24-16(3,4)5)13(20)18-8-10(19)7-12(18)14(21)22/h9-12,19H,6-8H2,1-5H3,(H,17,23)(H,21,22)

InChI Key

YHUBPYDZOGOYCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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